molecular formula C26H25NO4 B2388810 Fmoc-2,6-Dimethyl-L-Phenylalanine CAS No. 911813-85-9

Fmoc-2,6-Dimethyl-L-Phenylalanine

Cat. No.: B2388810
CAS No.: 911813-85-9
M. Wt: 415.489
InChI Key: SONZSWVVQNNLAB-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,6-Dimethyl-L-Phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2,6-dimethyl-L-phenylalanine. This modification enhances the compound’s stability and makes it useful in various synthetic and research applications.

Mechanism of Action

Target of Action

Fmoc-2,6-Dimethyl-L-Phenylalanine is a modified amino acid that primarily targets the formation of peptide bonds in the process of protein synthesis . The compound’s primary role is to enhance the stability and bioactivity of peptides.

Mode of Action

The mode of action of this compound involves its interaction with other amino acids during peptide synthesis. The compound’s 2,6-dimethyl substituents on the phenylalanine side chain are believed to play a role in enhancing the stability and bioactivity of peptides. This interaction results in peptides with improved stability and bioactivity, making them useful for various applications, including drug discovery and development.

Biochemical Pathways

This compound affects the biochemical pathways involved in peptide synthesis. The compound’s unique structure allows it to interact with other amino acids in a way that enhances the stability and bioactivity of the resulting peptides. The downstream effects of this interaction include the production of more stable and bioactive peptides, which can have various applications in biomedical research and pharmaceutical development .

Pharmacokinetics

It is believed that the compound’s unique structure and the presence of the 2,6-dimethyl substituents on the phenylalanine side chain may enhance its stability and bioactivity, potentially impacting its bioavailability.

Result of Action

The result of the action of this compound is the production of peptides with enhanced stability and bioactivity. These peptides can be used in various applications, including drug discovery and development, due to their improved properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and solvent used during the peptide synthesis process can affect the compound’s ability to interact with other amino acids and form stable, bioactive peptides . Additionally, the compound’s stability and bioactivity can be influenced by factors such as temperature and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,6-Dimethyl-L-Phenylalanine typically involves the protection of the amino group of 2,6-dimethyl-L-phenylalanine with the Fmoc group. This is achieved using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium bicarbonate or pyridine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,6-Dimethyl-L-Phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of 2,6-dimethyl-L-phenylalanine.

    Reduction: Reduced forms of the compound, often leading to the removal of the Fmoc group.

    Substitution: De

Properties

IUPAC Name

(2S)-3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONZSWVVQNNLAB-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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